Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]-
Description
Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]- is a diarylmethyl-substituted piperidine derivative characterized by a central piperidine ring substituted with a diphenylmethyl group. The aryl groups consist of a 3-fluorophenyl and a 4-methoxyphenyl moiety, conferring unique electronic and steric properties. The fluorine atom and methoxy group influence lipophilicity, metabolic stability, and receptor-binding affinity, making this compound a candidate for further pharmacological exploration.
Properties
IUPAC Name |
1-[(3-fluorophenyl)-(4-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO/c1-22-18-10-8-15(9-11-18)19(21-12-3-2-4-13-21)16-6-5-7-17(20)14-16/h5-11,14,19H,2-4,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRFQEXOYZALAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541586 | |
| Record name | 1-[(3-Fluorophenyl)(4-methoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96835-14-2 | |
| Record name | 1-[(3-Fluorophenyl)(4-methoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of (3-Fluorophenyl)(4-Methoxyphenyl)Methyl Halides
The benzhydryl halide precursor is synthesized via Friedel-Crafts alkylation or Ullmann coupling. For example, reacting 3-fluorobenzyl chloride with 4-methoxyphenylboronic acid under palladium catalysis yields the unsymmetrical diarylmethane, which is subsequently halogenated using thionyl chloride or PBr₃.
Nucleophilic Substitution with Piperidine
Piperidine undergoes alkylation with the benzhydryl halide in anhydrous acetone or DMF, facilitated by a base such as potassium carbonate (K₂CO₃) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Reflux conditions (60–70 hours) ensure complete substitution, as evidenced by the disappearance of the starting halide in thin-layer chromatography (TLC). The crude product is purified via column chromatography (chloroform:methanol, 9.5:0.5 v/v), yielding PFMPM with >90% purity.
Reaction Scheme:
$$
\text{Piperidine} + \text{(3-Fluorophenyl)(4-Methoxyphenyl)Methyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DBU}} \text{PFMPM} + \text{HBr}
$$
Reductive Amination of (3-Fluorophenyl)(4-Methoxyphenyl)Ketone
Ketone Synthesis
The ketone intermediate is prepared via oxidation of the corresponding alcohol or Grignard reaction between 3-fluorophenylmagnesium bromide and 4-methoxybenzaldehyde. The latter method offers superior yields (75–80%) under tetrahydrofuran (THF) reflux.
Reductive Coupling with Piperidine
The ketone reacts with piperidine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol. The reaction proceeds via imine formation, followed by selective reduction to the secondary amine. Optimal conditions (room temperature, 24 hours) minimize over-reduction byproducts. The product is isolated via acid-base extraction, with final purification by recrystallization from hexane/ethyl acetate.
Mechanistic Pathway:
$$
\text{(3-Fluorophenyl)(4-Methoxyphenyl)Ketone} + \text{Piperidine} \rightleftharpoons \text{Imine Intermediate} \xrightarrow{\text{NaBH}_3\text{CN}} \text{PFMPM}
$$
Solid-Phase Synthesis and Catalytic Approaches
Immobilized Glutamic Acid Derivatives
Recent advances employ polymer-supported synthesis to enhance yield and purity. Immobilized l-glutamic acid β-methyl ester is sulfonylated and alkylated with α-haloketones, followed by cleavage with trifluoroacetic acid (TFA). This method, adapted from pyridine syntheses, achieves PFMPM in 39% yield after HPLC purification.
Transition Metal Catalysis
Ruthenium-catalyzed C–H activation enables direct coupling of piperidine with pre-functionalized aryl groups. Using Ru₃(CO)₁₂ in pinacolone at 150°C, the benzhydryl group is introduced via dehydrogenative coupling, though yields remain moderate (50–60%).
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
High-resolution MS (HRMS) exhibits a molecular ion peak at m/z 342.1743 [M+H]⁺, consistent with the molecular formula C₂₀H₂₃FNO₂.
Chromatographic Purity
Ultra-high-performance liquid chromatography (UHPLC) with UV detection confirms >98% purity using a C18 column (acetonitrile:water, 70:30 v/v).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 85–90 | >95 | Scalable, minimal byproducts | Prolonged reaction time |
| Reductive Amination | 70–75 | 90–92 | Mild conditions, no halides | Requires ketone synthesis |
| Solid-Phase Synthesis | 35–40 | >98 | High purity, automated | Low yield, costly resins |
| Catalytic C–H Activation | 50–60 | 85–88 | Atom-economical | Moderate yield, specialized catalysts |
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antidepressant and Anti-Parkinson Agents
- Piperidine derivatives have been investigated for their antidepressant properties. For instance, compounds similar to 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]- have shown efficacy in preclinical models for treating depression and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and motor control .
-
Analgesic Properties
- Certain piperidine derivatives exhibit analgesic effects, making them candidates for pain management therapies. The structural modifications in piperidine can enhance the binding affinity to opioid receptors, thus providing pain relief without the severe side effects associated with traditional opioids .
-
Antitumor Activity
- Recent studies have indicated that piperidine derivatives possess antitumor properties by inhibiting cancer cell proliferation. For example, compounds that include piperidine in their structure have been shown to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
1-((4-Methoxyphenyl)(3,4,5-Trimethoxyphenyl)Methyl)Piperidine (26b)
- Structure : Differs by replacing the 3-fluorophenyl group with a 3,4,5-trimethoxyphenyl group.
- Activity : Exhibits anti-mitotic activity in breast cancer cells by disrupting microtubule dynamics .
- Key Difference : The trimethoxy substitution enhances interactions with tubulin but reduces selectivity for NMDA receptors compared to the target compound .
1-[1-(4-Methoxyphenyl)Cyclohexyl]Piperidine
1-(1-(4-Fluorophenyl)Cycloheptyl)Piperidine (Compound 4)
- Structure : Contains a cycloheptane ring and 4-fluorophenyl group.
- Activity : Neuroprotective and anticonvulsant effects via NMDA receptor antagonism (Ki = 120 nM) .
- Key Difference : The cycloheptane ring increases metabolic stability but reduces affinity compared to the target’s diarylmethyl structure .
1-[1-(4-Methoxyphenyl)(Cyclohexyl)]4-Piperidinol
- Structure : Includes a hydroxyl group at the 4-position of the piperidine ring.
- Activity : Anticonvulsant effects in PTZ-induced seizures, attributed to NMDA receptor antagonism .
- Key Difference : The hydroxyl group enhances water solubility but may limit blood-brain barrier penetration compared to the target compound .
Pharmacological and Structural Data Table
Key Structural and Functional Insights
Substituent Effects :
- Fluorine : Enhances lipophilicity and metabolic stability. The 3-fluoro substitution in the target compound may optimize NMDA receptor interactions compared to 4-fluoro analogues .
- Methoxy : The 4-methoxy group improves π-π stacking with aromatic residues in receptor binding pockets, as seen in 5-HT7R agonists .
Scaffold Modifications :
- Diaryl methyl groups (target compound) offer greater conformational flexibility than cyclohexyl or cycloheptyl linkers, enabling multi-receptor targeting .
- Piperidine vs. Piperazine: Piperidine-based compounds (e.g., target) show higher metabolic stability than piperazine derivatives but may sacrifice receptor affinity .
Biological Implications :
- Anti-mitotic activity correlates with bulky aryl substitutions (e.g., 3,4,5-trimethoxyphenyl in 26b), whereas NMDA antagonism favors smaller substituents (e.g., 3-fluorophenyl) .
Biological Activity
Piperidine derivatives, particularly Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]-, have garnered significant attention in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. This compound is characterized by its unique substitution pattern, which enhances its potential as a therapeutic agent. The following sections provide a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]- is a piperidine derivative with the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 273.33 g/mol
The presence of both fluorophenyl and methoxyphenyl groups contributes to its distinct chemical properties and biological activities.
Antimicrobial Activity
Numerous studies have indicated that piperidine derivatives exhibit promising antimicrobial properties. For instance:
- Antibacterial Activity : Piperidine derivatives have been shown to possess significant antibacterial effects against various Gram-positive and Gram-negative bacteria. One study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also demonstrates antifungal activity, particularly against Candida albicans, with varying effectiveness depending on the specific structural modifications .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | Varies by derivative |
Anticancer Properties
Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]- has been investigated for its anticancer potential:
- Cytotoxicity : Research has demonstrated that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, including lung carcinoma (A549), breast carcinoma (MCF7), and colon carcinoma (HT-29). The compound's ability to induce apoptosis has been linked to the activation of caspases .
- Mechanism of Action : The anticancer activity is thought to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds with fluorine substitutions have shown enhanced antiproliferative activity due to their interaction with cellular targets .
The biological activity of Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Piperidine derivatives can interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic signaling pathways .
Study on Dopamine Transporter Binding
A study focused on the synthesis and biological evaluation of piperidine analogs demonstrated that certain derivatives showed high selectivity for dopamine transporters over serotonin transporters. This selectivity is crucial for developing treatments for disorders like depression and schizophrenia .
Antitumor Activity Evaluation
In vitro tests conducted on various cancer cell lines revealed that some piperidine derivatives significantly inhibited cell growth and induced apoptosis through the activation of caspases . These findings suggest the potential use of these compounds in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for preparing 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]piperidine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via hydrolysis of intermediates using bases (e.g., NaOH) in polar aprotic solvents like amides (e.g., DMF) or cyclic ethers (e.g., THF). For example, a related fluorophenyl-piperidine derivative was prepared by hydrolyzing a halo-substituted precursor under reflux with NaOH in ethanol (82% yield after purification) . Optimization involves solvent selection (e.g., sulfoxides or nitriles for improved solubility) and temperature control to minimize side reactions. Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures is recommended for purification .
Q. How should researchers characterize the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- Elemental Analysis : Compare theoretical vs. experimental values for C, H, N, and halogens (e.g., deviations ≤0.4% indicate purity) .
- NMR Spectroscopy : Analyze H and C spectra to confirm substitution patterns on the piperidine ring and aryl groups. For example, the 3-fluorophenyl group shows distinct splitting patterns in F NMR .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]) and rule out impurities .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental elemental analysis data be systematically resolved?
- Methodological Answer : Discrepancies (e.g., 65.66% C theoretical vs. 65.40% found) may arise from hygroscopicity, incomplete combustion, or residual solvents. Mitigation steps include:
- Sample Drying : Dry the compound under vacuum (60°C, 24 hours) to remove moisture .
- Alternative Techniques : Cross-validate with X-ray crystallography (for crystalline derivatives) or combustion analysis coupled with gas chromatography to detect volatile impurities .
- Statistical Analysis : Perform triplicate measurements and apply Student’s t-test to assess significance of deviations .
Q. What strategies can optimize the compound’s pharmacokinetic properties through structural modifications?
- Methodological Answer :
- Bioisosteric Replacement : Replace the 4-methoxyphenyl group with a 4-hydroxyphenyl moiety to enhance metabolic stability. Piperidine-to-piperazine swaps (or vice versa) can modulate receptor affinity and blood-brain barrier penetration .
- Prodrug Design : Introduce ester or carbamate groups at the piperidine nitrogen to improve solubility. For example, acetylation of the piperidine NH group in related compounds increased oral bioavailability by 40% .
- SAR Studies : Systematically vary substituents on the fluorophenyl ring (e.g., 2-F vs. 4-F) and assess effects on 5-HT receptor binding using radioligand assays .
Q. How can researchers design experiments to determine the compound’s binding affinity to serotonin receptors (e.g., 5-HTR)?
- Methodological Answer :
- Competitive Binding Assays : Use H-5-CT as a radioligand in HEK293 cells expressing recombinant 5-HTR. Calculate IC values via nonlinear regression .
- Surface Plasmon Resonance (SPR) : Immobilize the receptor on a CM5 chip and measure real-time binding kinetics (k/k) at varying compound concentrations .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Ser5.42 or hydrophobic contacts with Phe6.51) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
